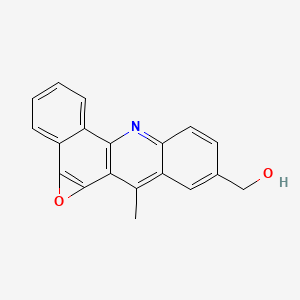
9-Hydroxymethyl-7-methylbenz(c)acridine-5,6-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroxymethyl-7-methylbenz©acridine-5,6-oxide is a polycyclic aza-aromatic compound. It is a derivative of 7-methylbenz©acridine, which is known for its carcinogenic properties. This compound has been studied extensively in the context of its metabolism and potential biological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxymethyl-7-methylbenz©acridine-5,6-oxide typically involves the oxidation of 7-methylbenz©acridine. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature and pH conditions .
Industrial Production Methods
While specific industrial production methods for 9-Hydroxymethyl-7-methylbenz©acridine-5,6-oxide are not well-documented, the general approach would involve large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
9-Hydroxymethyl-7-methylbenz©acridine-5,6-oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of more oxidized derivatives such as carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
9-Hydroxymethyl-7-methylbenz©acridine-5,6-oxide has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Studied for its potential carcinogenic effects and mechanisms of action.
Mecanismo De Acción
The mechanism of action of 9-Hydroxymethyl-7-methylbenz©acridine-5,6-oxide involves its interaction with DNA. The compound can intercalate into the DNA structure, disrupting normal biological processes such as replication and transcription. This intercalation can lead to mutations and potentially carcinogenic effects. The molecular targets include DNA and various enzymes involved in DNA repair and replication .
Comparación Con Compuestos Similares
Similar Compounds
7-Methylbenz©acridine: The parent compound, known for its carcinogenic properties.
7-Hydroxymethylbenz©acridine: A hydroxylated derivative with similar biological effects.
7,9-Dimethylbenz©acridine: Another derivative with additional methyl groups.
Uniqueness
9-Hydroxymethyl-7-methylbenz©acridine-5,6-oxide is unique due to its specific structure, which includes both a hydroxymethyl group and an oxide group. This combination of functional groups contributes to its distinct chemical reactivity and biological effects, making it a valuable compound for scientific research .
Propiedades
Número CAS |
160543-18-0 |
|---|---|
Fórmula molecular |
C19H13NO2 |
Peso molecular |
287.3 g/mol |
Nombre IUPAC |
(19-methyl-3-oxa-12-azapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-1(11),2(4),5,7,9,12,14,16,18-nonaen-16-yl)methanol |
InChI |
InChI=1S/C19H13NO2/c1-10-14-8-11(9-21)6-7-15(14)20-17-12-4-2-3-5-13(12)18-19(22-18)16(10)17/h2-8,21H,9H2,1H3 |
Clave InChI |
OWVWUAOMYKSAJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C=CC2=NC3=C1C4=C(O4)C5=CC=CC=C53)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid](/img/structure/B14272036.png)
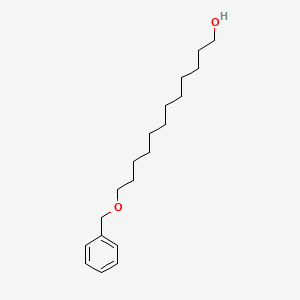
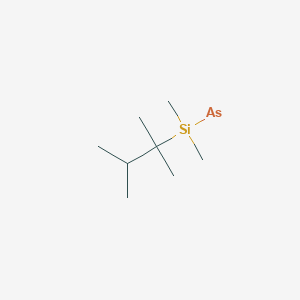
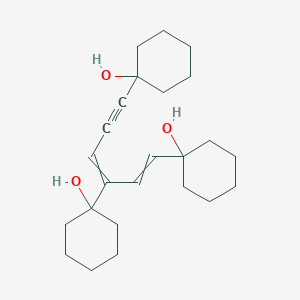
![2,3-Dithiabicyclo[2.2.2]oct-5-ene](/img/structure/B14272080.png)

![N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide](/img/structure/B14272086.png)

![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)
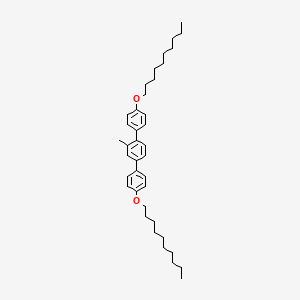
![Phenol, 4,4'-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis-](/img/structure/B14272103.png)
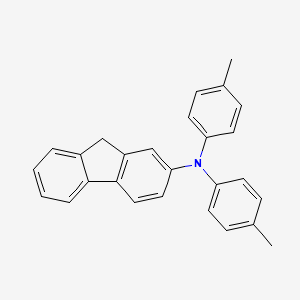
![2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B14272120.png)
![6-[(1H-Pyrazol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14272131.png)
